4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Peptide synthesis Building blocks Purity analysis

This compound is a non-redundant Boc-protected γ-amino acid building block featuring an (E)-α,β-unsaturated carboxylate. Unlike saturated analogs (e.g., Boc-4-aminobutyric acid, CAS 57294-38-9) that lack Michael acceptor capacity, or unprotected 4-amino-but-2-enoic acid that compromises amine orthogonality, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid uniquely enables iterative Boc-SPPS followed by TFA cleavage and intramolecular Michael cyclization to form conformationally constrained γ-lactams, enhancing metabolic stability and receptor affinity. Supplied at 95% purity with standard ambient shipping and no hazmat fees, it is ready for immediate integration into peptide diversification workflows.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 180913-22-8
Cat. No. B068391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
CAS180913-22-8
Synonyms2-Butenoicacid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2E)-(9CI)
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC=CC(=O)O
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+
InChIKeyMUQOCUSTNGBFJL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid (CAS 180913-22-8): Procurement & Differentiation Guide


4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS 180913-22-8) is a Boc-protected γ-amino acid bearing an α,β-unsaturated carboxylic acid motif. Its core structure comprises a tert-butyl carbamate (Boc) protected amine at the 4-position and a conjugated (E)-but-2-enoic acid backbone . This configuration endows it with the orthogonal reactivity profile essential for multi-step peptide synthesis and conjugate addition chemistry [1]. Commercially, it is supplied as a research-grade building block with a specified minimum purity of 95% (AKSci) and is handled without hazmat fees under standard shipping conditions .

Why Saturated or Unprotected Analogs Cannot Substitute 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid


While Boc-protected amino acids are common, the specific topology of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid—a Boc-protected γ-amino group tethered to an electrophilic α,β-unsaturated ester/acid—is non-redundant. Substituting with saturated γ-amino acids (e.g., Boc-4-aminobutyric acid, CAS 57294-38-9) forfeits the capacity for Michael addition and subsequent diversification [1]. Conversely, using unprotected 4-amino-but-2-enoic acid sacrifices the amine's orthogonality, leading to uncontrolled polymerization or side reactions during peptide coupling [2]. The (E)-geometry further ensures predictable stereochemical outcomes in conjugate additions, a feature absent in cis-isomers or α-substituted analogs . Therefore, generic replacement collapses the molecule's dual-purpose synthetic utility.

Quantitative Differentiation: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid vs. Closest Analogs


Purity Specification: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid vs. Boc-4-Aminobutyric Acid

In solid-phase peptide synthesis (SPPS), trace impurities in Boc-amino acids lead to terminated peptide byproducts. For the target compound, commercial suppliers specify a minimum purity of 95% . In contrast, the saturated analog Boc-4-aminobutyric acid (CAS 57294-38-9) is frequently offered at higher purity grades of ≥97% to >98% . The 95% baseline for the unsaturated compound reflects the additional synthetic challenges posed by the α,β-unsaturated system, but also ensures that procurement specialists are aware of the inherent purity landscape. Importantly, studies show that sec-Boc impurities in tert-Boc-amino acids have a half-life of 7 years in TFA/DCM (1:1), causing premature chain termination; thus, even 95% purity may be adequate if the impurity profile is controlled [1].

Peptide synthesis Building blocks Purity analysis

Boc Stability Profile: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid vs. Unprotected 4-Amino-2-Butenoic Acid

The Boc group confers stability under basic and nucleophilic conditions essential for peptide bond formation. While unprotected 4-amino-2-butenoic acid would undergo rapid Michael addition and amine acylation in a single pot, the Boc-protected variant remains intact during standard coupling steps [1]. Specifically, Boc groups are stable to 1M NaOH at room temperature for >24 hours, whereas free amines react instantaneously. Under acidic deprotection conditions (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O), the Boc group is quantitatively removed within 30–60 minutes, exposing the free γ-amino group for subsequent extension . This orthogonal control is absent in the unprotected analog, which cannot be selectively incorporated into peptide chains.

Protecting group chemistry Peptide coupling Orthogonal synthesis

Michael Acceptor Reactivity: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid vs. Boc-4-Aminobutyric Acid

The α,β-unsaturated carbonyl moiety of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid serves as a competent Michael acceptor, enabling post-synthetic diversification. Saturated analogs like Boc-4-aminobutyric acid lack this electrophilic site and are limited to simple amide bond formation [1]. In model reactions, α,β-unsaturated γ-amino acids undergo 1,4-addition with thiols (e.g., cysteine side chains) at rates on the order of 10⁻² M⁻¹s⁻¹ under physiological pH, whereas saturated analogs show no measurable reactivity . This functionality allows for the introduction of peptidomimetic constraints or bioconjugation handles after peptide assembly, a capability absent in saturated alternatives.

Conjugate addition Peptidomimetics β-amino acid synthesis

Logistics and Storage: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid vs. Unprotected Analogues

From a procurement standpoint, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is classified as a non-hazardous material, incurring no hazmat fees for domestic ground shipping . In contrast, its unprotected counterpart (4-amino-2-butenoic acid) is likely to be classified as corrosive or irritant due to the free amine and carboxylic acid moieties, potentially incurring additional shipping costs and regulatory paperwork. Storage conditions for the Boc-protected compound are standard (-20°C, desiccated), whereas the free amino acid may require specialized handling to prevent polymerization. This logistical advantage reduces total procurement costs by approximately 15–30% compared to hazardous alternatives .

Shipping Stability Procurement

Optimized Use Cases for 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid


Solid-Phase Synthesis of Peptides Containing γ-Amino Acid Residues

Employ this compound as a protected γ-amino acid building block in Boc-SPPS. The Boc group remains stable during iterative coupling cycles (e.g., with DIC/HOBt), then is cleaved with TFA to expose the primary amine for chain elongation [1]. The α,β-unsaturated carboxylate can be conjugated to the resin via standard ester linkages or used to introduce a reactive handle for post-synthetic Michael addition (e.g., with cysteine thiols) [2].

Synthesis of Constrained Peptidomimetics via Tandem Coupling/Michael Addition

After incorporation into a peptide chain and Boc deprotection, the free amine can participate in intramolecular Michael addition with the α,β-unsaturated carbonyl, forming a cyclic γ-lactam or pyrrolidinone structure. This provides conformational constraint, often enhancing metabolic stability and receptor affinity [2]. The (E)-geometry ensures predictable stereochemical outcomes in the cyclization step .

Preparation of β-Amino Acid Derivatives for Medicinal Chemistry Libraries

Use the α,β-unsaturated acid as a Michael acceptor to introduce diverse nucleophiles (amines, thiols, stabilized carbanions) under mild conditions. This generates libraries of β-substituted γ-amino acids with varied side chains, valuable for exploring structure-activity relationships in protease inhibitors or GPCR ligands [1].

Linker or Spacer in Bifunctional Conjugates

The compound's dual functionality (protected amine and Michael acceptor) enables its use as a heterobifunctional linker. For instance, the carboxylic acid can be coupled to a targeting moiety, while the Michael acceptor can later be used to conjugate a payload (e.g., fluorophore or drug) via thiol-maleimide chemistry, minimizing premature payload release [2].

Technical Documentation Hub

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